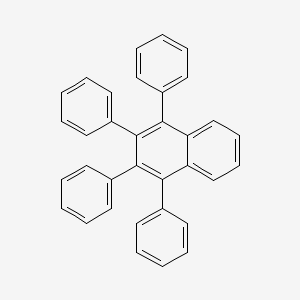

1,2,3,4-Tetraphenylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63121. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetraphenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTTYTFENYGAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226070 | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

751-38-2 | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 751-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAPHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ533SQ362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Synthesis of Tetraphenylcyclopentadienone (The Diene)

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetraphenylnaphthalene

The synthesis of this compound is a cornerstone experiment in advanced organic chemistry, elegantly demonstrating a multi-step synthesis that culminates in a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This guide provides a detailed examination of the synthesis mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development. The overall process involves two primary stages: the synthesis of the diene, tetraphenylcyclopentadienone (B147504), followed by its reaction with a highly reactive dienophile, benzyne (B1209423), which is generated in situ.[3][4]

The diene required for the main reaction, tetraphenylcyclopentadienone, is a dark purple crystalline solid.[4] It is synthesized via a base-catalyzed double aldol (B89426) condensation reaction between benzil (B1666583) and dibenzyl ketone.[4][5]

Mechanism: Double Aldol Condensation

The reaction is typically catalyzed by a base such as potassium hydroxide (B78521) (KOH).[5][6] The mechanism proceeds as follows:

-

Enolate Formation : The hydroxide ion deprotonates the α-carbon of dibenzyl ketone, forming an enolate. This is the rate-determining step.

-

Aldol Addition : The nucleophilic enolate attacks one of the carbonyl carbons of benzil.

-

Dehydration : The resulting aldol adduct readily dehydrates (loses a water molecule) to form a conjugated α,β-unsaturated ketone.

-

Second Condensation : A second intramolecular aldol condensation occurs, followed by dehydration, to form the cyclic, highly conjugated tetraphenylcyclopentadienone. The high degree of conjugation in the final product provides the thermodynamic driving force for the reaction.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from established procedures.[5][7]

-

In a 500-mL round-bottomed flask, dissolve benzil (0.1 mole, 21 g) and dibenzyl ketone (0.1 mole, 21 g) in approximately 150 mL of hot ethanol (B145695).[7]

-

While the solution is near its boiling point, slowly add a solution of potassium hydroxide (3 g) in 15 mL of ethanol through the reflux condenser.[7]

-

Control any initial frothing, then reflux the mixture for 15-30 minutes.[7] During this time, the solution will turn a deep purple color as the product precipitates.[8]

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize crystallization.[7]

-

Collect the dark purple crystals by vacuum filtration and wash them with cold ethanol to remove any unreacted starting materials.[5]

-

The product is typically of sufficient purity for the next step. If desired, it can be recrystallized from a 1:1 mixture of ethanol and benzene.[7]

Data Presentation: Tetraphenylcyclopentadienone Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Key Properties | Yield (%) | Melting Point (°C) |

| Benzil | 210.23 | 0.1 | Yellow solid | - | - |

| Dibenzyl Ketone | 210.27 | 0.1 | Should melt at 34–35°C[7] | - | - |

| Tetraphenylcyclopentadienone | 384.48 | - | Dark purple/black solid[4] | ~90[5] | 219–220[4][7] |

Part 2: Synthesis of this compound

The final step is a Diels-Alder reaction between the synthesized tetraphenylcyclopentadienone (the diene) and benzyne (the dienophile). Benzyne is a highly reactive intermediate and must be generated in the presence of the diene to be trapped.[3][9]

Mechanism Step 2a: In Situ Generation of Benzyne

A common and reliable method for generating benzyne in a laboratory setting is the diazotization of anthranilic acid followed by the thermal decomposition of the resulting diazonium salt.[3][10]

-

Diazotization : Anthranilic acid is treated with an organic nitrite (B80452), such as isoamyl nitrite, in an aprotic solvent like 1,2-dimethoxyethane (B42094) (glyme). This reaction forms 2-diazoniobenzoate, a diazonium salt which exists as a zwitterion.

-

Decomposition : Upon gentle heating, this unstable intermediate readily decomposes, losing molecular nitrogen (N₂) and carbon dioxide (CO₂) to form the highly strained and reactive benzyne intermediate.

Mechanism Step 2b: Diels-Alder Cycloaddition and Cheletropic Elimination

-

[4+2] Cycloaddition : The benzyne, a potent dienophile, is immediately trapped by the tetraphenylcyclopentadienone diene in a [4+2] Diels-Alder reaction. This forms a bicyclic adduct.[3][4]

-

Cheletropic Elimination : The initial adduct is unstable and undergoes a rapid retro-Diels-Alder reaction, extruding a molecule of carbon monoxide (CO). This cheletropic elimination is thermodynamically favorable as it results in the formation of the stable, aromatic this compound.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the generation of benzyne from anthranilic acid.[3][10]

-

In a 5-mL conical vial, combine tetraphenylcyclopentadienone (0.12 g, 0.31 mmol), anthranilic acid (0.05 g, 0.36 mmol), and 1.2 mL of 1,2-dimethoxyethane. Add a spin vane and attach a water-jacketed condenser.[10]

-

In a separate small vial, dissolve isoamyl nitrite (0.06 mL, ~0.45 mmol) in 0.5 mL of 1,2-dimethoxyethane and cap it.[10]

-

Heat the mixture containing the diene and anthranilic acid to a gentle reflux (around 140°C).[10]

-

Once refluxing begins, add the isoamyl nitrite solution dropwise through the condenser over a period of about 5 minutes.

-

Continue to reflux the solution. The initial deep purple color should fade to a brown or yellowish-tan color as the diene is consumed. This may take 20-30 minutes.[3][10] If the color persists, an additional small amount of isoamyl nitrite may be added.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by adding a mixture of ethanol and water.

-

Collect the solid product by vacuum filtration and wash with cold ethanol and water.

-

Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol or a mixture of nitrobenzene (B124822) and ethanol, to obtain colorless or white crystals of this compound.[3][10]

Data Presentation: this compound Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Key Properties | Yield (%) | Melting Point (°C) |

| Tetraphenylcyclopentadienone | 384.48 | 0.31 | Dark purple solid | - | - |

| Anthranilic Acid | 137.14 | 0.36 | Yellowish solid | - | - |

| Isoamyl Nitrite | 117.15 | ~0.45 | Liquid | - | - |

| This compound | 432.55 | - | White/colorless solid[2] | 65-70[10][11] | 199–201[1][2] |

Visualization of the Core Mechanism

The following diagram illustrates the key steps in the synthesis of this compound from tetraphenylcyclopentadienone and benzyne.

Caption: Reaction pathway for the Diels-Alder synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 5. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. allisonrollins.wordpress.com [allisonrollins.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetraphenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon notable for its highly substituted, sterically hindered structure. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and spectral characterization. The information presented is intended to serve as a technical resource for researchers and professionals in organic synthesis, materials science, and drug development.

Core Physical and Chemical Properties

This compound is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₄ | [1] |

| Molecular Weight | 432.55 g/mol | [2] |

| Melting Point | 199-201 °C | [2] |

| Boiling Point | 486.1 °C at 760 mmHg | [3] |

| Density | 1.124 g/cm³ | [1] |

| Appearance | White solid | [4] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through a [4+2] cycloaddition, specifically a Diels-Alder reaction.[1][5] This reaction involves the in-situ generation of benzyne, which acts as the dienophile, and its subsequent reaction with tetraphenylcyclopentadienone (B147504), the diene.[1][5]

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a 5-mL conical vial equipped with a spin vane and a water-jacketed condenser, combine tetraphenylcyclopentadienone (0.120 g, 0.311 mmol), anthranilic acid (0.048 g, 0.352 mmol), and 1,2-dimethoxyethane (B42094) (1.2 mL).[6]

-

Preparation of Diazotizing Agent: In a separate 3-mL conical vial, dissolve isopentyl nitrite (0.06 mL, 0.045 mmol) in 1,2-dimethoxyethane (0.50 mL) and cap the vial.[6]

-

Reaction Execution: Heat the mixture in the 5-mL vial to 140 °C. Once the solution begins to boil, add the isopentyl nitrite solution dropwise through the condenser over a period of 25 minutes.[6]

-

Workup and Isolation: After the addition is complete, allow the reaction to cool to room temperature. The crude product can be isolated by filtration.

-

Purification: Recrystallize the crude product from boiling isopropyl alcohol to yield colorless crystals of this compound.[6]

Spectral Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by signals in the aromatic region.

-

δ 7.65 (dd, J = 6.4, 3.3 Hz, 2H)

-

δ 7.39 (dd, J = 6.5, 3.3 Hz, 2H)

-

δ 7.28 – 7.17 (m, 10H)

-

δ 6.84 (s, 10H)[7]

¹³C NMR (151 MHz, CDCl₃): The carbon NMR spectrum shows a number of distinct signals corresponding to the different carbon environments in the molecule.

-

δ 140.53, 139.59, 138.90, 138.42, 132.03, 131.32, 127.54, 127.00, 126.58, 126.44, 125.89, 125.34[7]

The following is a typical protocol for acquiring a ¹³C NMR spectrum:

-

Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[8]

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C experiment.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).[8]

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 (adjust as needed for desired signal-to-noise ratio).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical for aromatic C-H and C=C bonds. The absence of a carbonyl (C=O) stretch, which would be prominent in the starting material tetraphenylcyclopentadienone, is a key indicator of a successful reaction.

A general procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

-

EI-MS (m/z): 432 (M⁺)[7]

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the method to generate ions.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound.

Chemical Reactivity and Applications

This compound's primary role in chemistry is as a product of the Diels-Alder reaction, often used in educational settings to demonstrate this important carbon-carbon bond-forming reaction.[4] Its extended aromatic system and thermal stability make it a candidate for investigation in materials science, particularly in the field of organic electronics and fluorescent materials.[4] The triplet excited-state of this compound has been identified as a primary intermediate in the photochemical transformation of certain organogermanium compounds.[2] Further research into its reactivity, such as electrophilic aromatic substitution, oxidation, and reduction, could unveil new synthetic applications.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, along with the experimental protocols for its synthesis and characterization, offer a valuable resource for researchers. The provided diagrams illustrate the key synthetic and analytical workflows associated with this compound. As a stable, highly aromatic molecule, this compound holds potential for further exploration in various fields of chemical science.

References

- 1. This compound|751-38-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 1,2,3,4-四苯基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

The Role of Benzyne in the Synthesis of 1,2,3,4-Tetraphenylnaphthalene: A Technical Guide

This guide provides a comprehensive overview of the critical role of benzyne (B1209423), a highly reactive intermediate, in the synthesis of 1,2,3,4-tetraphenylnaphthalene. It is intended for researchers, chemists, and professionals in drug development who are interested in advanced organic synthesis, particularly in the application of pericyclic reactions for the construction of complex polycyclic aromatic hydrocarbons.

Introduction: The Diels-Alder Pathway to Polyphenylated Aromatics

The synthesis of this compound is a classic example of a [4+2] cycloaddition, famously known as the Diels-Alder reaction.[1] This powerful reaction forms a six-membered ring by combining a conjugated diene with a dienophile.[1] In this specific synthesis, the diene is the deeply colored tetraphenylcyclopentadienone (B147504) (often called tetracyclone), and the dienophile is the fleeting, highly reactive intermediate known as benzyne.[2][3] The reaction is notable for its efficiency in constructing the complex and sterically hindered tetraphenylnaphthalene framework in a single synthetic sequence.

The Core Role of Benzyne as a Dienophile

Benzyne (C₆H₄) is an electrically neutral, highly unstable molecule derived from a benzene (B151609) ring by the removal of two ortho substituents. Its defining feature is a formal triple bond within the aromatic ring, which is highly strained, making it an exceptionally reactive and potent dienophile in Diels-Alder reactions.[4]

In the synthesis of tetraphenylnaphthalene, the primary role of benzyne is to act as a two-carbon (C2) synthon that reacts with the four-carbon (C4) diene system of tetraphenylcyclopentadienone.[5][6] Due to its extreme reactivity and short lifetime (estimated in nanoseconds in the gas phase), benzyne cannot be isolated and must be generated in situ (within the reaction mixture), where it is immediately trapped by the diene.[5][7]

The overall transformation involves two key stages:

-

[4+2] Cycloaddition: Tetraphenylcyclopentadienone reacts with the in situ generated benzyne to form a bridged bicyclic intermediate (a norbornadien-7-one derivative).[8]

-

Cheletropic Extrusion: This intermediate is thermally unstable and spontaneously loses a molecule of carbon monoxide (CO) in a retro-Diels-Alder or cheletropic extrusion reaction.[5] This loss of CO is irreversible and results in the formation of the highly stable, fully aromatic this compound system.

Reaction Mechanism and Workflow

The logical progression of the synthesis involves the generation of the reactive dienophile, its reaction with the diene, and the subsequent aromatization step.

The typical experimental workflow follows a logical sequence from reactant preparation to final product isolation.

Methods for Benzyne Generation

Several methods exist for the in situ generation of benzyne. The choice of precursor can influence reaction conditions, yield, and safety considerations.

-

Method A: Diazotization of Anthranilic Acid: This is the most common method, especially in teaching laboratories.[9] Anthranilic acid is diazotized with an organic nitrite (B80452), such as isopentyl nitrite (isoamyl nitrite), in an aprotic solvent.[10][11] The resulting diazonium salt is unstable and readily decomposes, losing nitrogen (N₂) and carbon dioxide (CO₂) to form benzyne.[12] While effective, care must be taken as benzenediazonium-2-carboxylate can be explosive if isolated.[13]

-

Method B: From Diphenyliodonium-2-carboxylate: This method provides a stable, easily prepared precursor for benzyne.[14] Thermal decomposition in a high-boiling solvent generates benzyne, offering a safe and simple alternative.[14]

-

Method C: From a Hypervalent Iodine Precursor: A modern and efficient method involves the use of (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate.[15] Benzyne is generated under mild conditions at room temperature using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This precursor is particularly noted for its high efficiency and yield.[15]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen method for benzyne generation and the reaction conditions. The following table summarizes reported data from various protocols.

| Method | Benzyne Precursor | Reagents | Solvent | Temperature | Yield (%) | Reference |

| A | Anthranilic Acid | Isopentyl Nitrite | 1,2-Dimethoxyethane (B42094) | Reflux (~85°C) | 68-70.5% | [10][16] |

| B | Diphenyliodonium-2-carboxylate | Heat | 1,2-Dichlorobenzene | Reflux (~180°C) | 82-90% | [14] |

| C | Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate | TBAF (1M in THF) | Dichloromethane | 0°C to RT | 86% | [15] |

Experimental Protocols

The following are representative experimental protocols for two common methods of synthesis.

Protocol 1: Synthesis via Diazotization of Anthranilic Acid

This procedure is adapted from laboratory experiments described in the literature.[9][10]

-

Reaction Setup: In a 5-mL conical vial equipped with a magnetic stir vane and a reflux condenser, combine 120 mg (0.31 mmol) of tetraphenylcyclopentadienone, 48 mg (0.35 mmol) of anthranilic acid, and 1.2 mL of 1,2-dimethoxyethane.[9]

-

Benzyne Generation: In a separate small vial, dissolve 0.06 mL of isopentyl nitrite in 0.5 mL of 1,2-dimethoxyethane.

-

Reaction: Heat the mixture containing the tetracyclone and anthranilic acid to a gentle boil (approx. 140°C on a heating block).[9]

-

Addition: Using a pasture pipette, add the isopentyl nitrite solution dropwise to the refluxing mixture through the top of the condenser over a period of 5-10 minutes. The deep purple color of the tetracyclone should fade.

-

Completion: Continue to heat the solution at a gentle boil for an additional 25-30 minutes.[9]

-

Workup: Allow the reaction mixture to cool to room temperature. Add approximately 2 mL of methanol and stir to induce crystallization. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration through a Hirsch funnel, washing the crystals with a small amount of ice-cold methanol. The crude product can be recrystallized from a suitable solvent system like a mixture of 1,2-dimethoxyethane and ethanol (B145695) if necessary.

Protocol 2: Synthesis via Hypervalent Iodine Precursor

This procedure is adapted from a method reported by Kitamura et al. and demonstrated by TCI.[15]

-

Reaction Setup: Under a nitrogen atmosphere, add 1.54 g (4.0 mmol) of tetraphenylcyclopentadienone to a solution of 402 mg (0.80 mmol) of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate in 10 mL of dichloromethane.[15]

-

Initiation: Cool the reaction mixture to 0°C in an ice bath.

-

Benzyne Generation: Add 0.96 mL of tetrabutylammonium fluoride (TBAF, approx. 1 mol/L solution in THF) to the cooled mixture.[15]

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC.[15]

-

Workup: Quench the reaction with water and extract the product with dichloromethane.[15]

-

Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:99) to yield the product as a white solid.[15]

Conclusion

Benzyne serves as an indispensable reactive intermediate in the synthesis of this compound. Its role as a potent dienophile enables a rapid and efficient [4+2] cycloaddition with tetraphenylcyclopentadienone. The subsequent, irreversible cheletropic extrusion of carbon monoxide drives the reaction to completion, yielding the stable polycyclic aromatic product. While the classical approach via diazotization of anthranilic acid is widely used, modern methods utilizing stable benzyne precursors like hypervalent iodine reagents offer milder conditions and high yields, showcasing the continued evolution and refinement of this powerful synthetic strategy.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 4. docsity.com [docsity.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. ipl.org [ipl.org]

- 10. scribd.com [scribd.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. chemtube3d.com [chemtube3d.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. TCI Practical Example: Diels-Alder Reaction Using the Benzyne Precursor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Tetraphenylcyclopentadienone Lab Report | ipl.org [ipl.org]

1,2,3,4-tetraphenylnaphthalene molecular structure and formula

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1,2,3,4-tetraphenylnaphthalene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity

This compound is a polycyclic aromatic hydrocarbon consisting of a central naphthalene (B1677914) core substituted with four phenyl groups at positions 1, 2, 3, and 4.[1][2] Its chemical formula is C₃₄H₂₄.[2][3] This compound is a stable, white solid crystalline substance.[1][4] Due to its extensive aromatic system, it is a subject of interest in materials science, particularly for potential applications in organic electronics.[1][5] While not a therapeutic agent itself, the naphthalene scaffold is a crucial building block in medicinal chemistry, found in numerous FDA-approved drugs, highlighting its importance in drug discovery.[6]

Table 1: General and Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2][7] |

| CAS Number | 751-38-2 | [1][3] |

| Molecular Formula | C₃₄H₂₄ | [2][3][8] |

| Molecular Weight | 432.55 g/mol | [2][3][8] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | [2][7] |

| InChI Key | UCTTYTFENYGAPP-UHFFFAOYSA-N |[2][8] |

Physicochemical and Spectroscopic Data

The physical properties of this compound are well-documented. It is known to exist in two crystalline forms, which can result in different melting points.[2][9]

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 199-201 °C | [1][2][8] |

| Boiling Point | 486.1 ± 40.0 °C at 760 mmHg | [9][10] |

| Density | ~1.1 g/cm³ | [9][10] |

| Appearance | White solid / Colorless crystals |[1][11] |

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data Summary

| Technique | Parameter | Observed Values | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | δ 7.65 (dd), 7.39 (dd), 7.28–7.17 (m), 6.84 (s) | [12] |

| (300 MHz, CDCl₃) | |||

| ¹³C NMR | Chemical Shift (δ) | δ 140.53, 139.59, 138.90, 138.42, 132.03, 131.32, 127.54, 127.00, 126.58 | [12] |

| (151 MHz, CDCl₃) |

| Mass Spec. (EI) | Molecular Ion (m/z) | 432 (M⁺) |[7] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound serves as a classic example of a Diels-Alder reaction involving an unstable intermediate.[2][10] The process involves the in situ generation of benzyne (B1209423), which acts as the dienophile, and its subsequent trapping by tetraphenylcyclopentadienone (B147504) (the diene).[2]

This protocol is based on the reaction of anthranilic acid and isopentyl nitrite (B80452) to generate benzyne, which then reacts with tetraphenylcyclopentadienone.[11]

1. Reagent Preparation:

-

A reaction vessel (e.g., a 5-mL conical vial) is charged with tetraphenylcyclopentadienone, anthranilic acid, and 1,2-dimethoxyethane (B42094) as the solvent.[11]

-

In a separate vial, isopentyl nitrite is dissolved in 1,2-dimethoxyethane.[11]

2. Reaction Execution:

-

The mixture containing tetraphenylcyclopentadienone and anthranilic acid is heated to boiling (approx. 140°C).[11]

-

The isopentyl nitrite solution is added dropwise to the boiling mixture through a condenser.[11] The formation of benzyne begins, which is immediately trapped by the diene.

-

The reaction is allowed to proceed at boiling for approximately 30 minutes, during which the dark color of the tetraphenylcyclopentadienone fades to a yellow-orange hue.[4]

3. Product Isolation and Purification:

-

The reaction mixture is cooled to room temperature.[4]

-

The cooled solution is added to a mixture of water and methanol, causing the crude product to precipitate out as a solid.[4]

-

The precipitate is collected via vacuum filtration (e.g., using a Hirsch funnel).[11]

-

The crude product is purified by recrystallization, typically from a hot solvent such as isopropyl alcohol.[4][11] The solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[11]

-

The purified, colorless crystals of this compound are collected by filtration and dried.[11]

4. Characterization:

-

The identity and purity of the final product are confirmed by melting point determination and spectroscopic methods such as Infrared (IR) and NMR spectroscopy.[4]

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step workflow involving the formation of an unstable intermediate followed by a cycloaddition and subsequent elimination.

Caption: Synthetic pathway of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. allisonrollins.wordpress.com [allisonrollins.wordpress.com]

- 5. nbinno.com [nbinno.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C34H24 | CID 69783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-四苯基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound|751-38-2 - MOLBASE Encyclopedia [m.molbase.com]

- 10. echemi.com [echemi.com]

- 11. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 1,2,3,4-Tetraphenylnaphthalene (CAS 751-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 1,2,3,4-Tetraphenylnaphthalene (CAS 751-38-2). This polycyclic aromatic hydrocarbon is notable for its unique structure, comprising a naphthalene (B1677914) core fully substituted at the 1, 2, 3, and 4 positions with phenyl groups. While its synthesis is a classic example of the Diels-Alder reaction and it has found utility in photochemical research, information regarding its biological activity and mechanism of action is currently limited in public literature. This document aims to consolidate the available technical data to support research and development activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its bulky tetraphenyl substitution pattern imparts distinct physical and chemical characteristics compared to its parent naphthalene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 751-38-2 | [2] |

| Molecular Formula | C₃₄H₂₄ | [2] |

| Molecular Weight | 432.55 g/mol | |

| Melting Point | 199-201 °C | [3] |

| Appearance | Crystalline powder | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like methanol (B129727) and ethanol (B145695) for crystallization. | [1][3] |

| Purity | Commercially available with ≥97% purity. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Complex aromatic region signals. |

| ¹³C NMR | Multiple signals in the aromatic region corresponding to the naphthalene and phenyl carbons. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound is through a [4+2] cycloaddition (Diels-Alder reaction) between tetraphenylcyclopentadienone (B147504) (the diene) and benzyne (B1209423) (the dienophile), which is generated in situ.[4] The reaction proceeds via a bridged intermediate that readily extrudes carbon monoxide to form the stable aromatic product.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

Tetraphenylcyclopentadienone

-

Anthranilic acid

-

Isoamyl nitrite (B80452)

-

1,2-Dimethoxyethane (B42094) (glyme)

-

Methanol or Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask, dissolve tetraphenylcyclopentadienone and anthranilic acid in 1,2-dimethoxyethane.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of isoamyl nitrite in 1,2-dimethoxyethane to the refluxing mixture. The isoamyl nitrite reacts with anthranilic acid to generate the reactive intermediate, benzyne.

-

Continue refluxing the reaction mixture. The deep purple color of the tetraphenylcyclopentadienone should fade as the reaction progresses.

-

After the reaction is complete (indicated by a color change), cool the mixture to room temperature.

-

Precipitate the crude product by adding a non-solvent such as methanol or by pouring the reaction mixture into water.

-

Collect the crude solid by vacuum filtration.

-

Purify the this compound by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain colorless crystals.[3]

Diagram 1: Synthesis of this compound

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research

The primary reported application of this compound is in the field of photochemical research. Specifically, its triplet excited state has been identified as a key intermediate in the photochemical transformation of certain organogermanium compounds.[3] Its extended aromatic system also suggests potential for investigation in materials science, particularly in the context of organic electronics.[5]

Biological Activity and Toxicological Information

There is a significant lack of specific toxicological and biological activity data for this compound in the publicly available scientific literature. Most of the available safety data is based on general predictions for polycyclic aromatic hydrocarbons (PAHs) and its irritant properties.

General Toxicity of PAHs: PAHs as a class are known for their potential toxic, genotoxic, mutagenic, and carcinogenic properties.[6] Low molecular weight PAHs can bind to macromolecules like DNA, RNA, and proteins, potentially leading to adverse health effects.[6] However, the biological activity of specific PAHs can be highly dependent on their structure.

Known Information for this compound:

-

Irritation: It is classified as a skin, eye, and respiratory tract irritant.[1][7][8]

-

Genotoxicity: No specific studies on the genotoxicity of this compound were found. While naphthalene itself has been studied for its genotoxic potential, it is unclear how the four bulky phenyl substituents would affect this property.[9] The steric hindrance from the phenyl groups may significantly alter its ability to intercalate with DNA or be metabolized into reactive species compared to unsubstituted PAHs.[10]

Considerations for Drug Development: Given the absence of specific biological data, any consideration of this compound in a drug development context would require extensive foundational research, including in vitro cytotoxicity, genotoxicity, and mechanism of action studies. Its high lipophilicity, suggested by its structure, would also be a critical factor to consider in terms of pharmacokinetics.

Diagram 2: General Workflow for Preliminary Biological Assessment

Caption: A conceptual workflow for the initial biological evaluation of a compound like this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Fire Hazards: Combustible solid.[1] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Table 3: Hazard Identification

| Hazard | Description | Reference(s) |

| Skin Irritation | Causes skin irritation. | [7][8] |

| Eye Irritation | Causes serious eye irritation. | [7][8] |

| Respiratory Irritation | May cause respiratory irritation. | [7][8] |

Conclusion

This compound is a well-characterized polycyclic aromatic hydrocarbon with established synthetic routes and understood physicochemical properties. Its primary application to date has been in fundamental chemical research. A significant knowledge gap exists concerning its biological effects, including its potential toxicity and any therapeutic applications. The steric bulk of the four phenyl substituents likely differentiates its biological profile from that of smaller, more studied PAHs, warranting specific investigation. This guide serves as a foundational resource for researchers interested in exploring the chemical and potential biological landscape of this unique molecule. Further research is necessary to elucidate its toxicological profile and to determine if it possesses any utility in drug discovery and development.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 751-38-2 [chemicalbook.com]

- 4. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 7. This compound | CAS#:751-38-2 | Chemsrc [chemsrc.com]

- 8. This compound|751-38-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1,2,3,4-Tetraphenylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon that serves as a cornerstone in the study of the Diels-Alder reaction. Its synthesis is a classic example of the [4+2] cycloaddition between a diene and a dienophile, in this case, tetraphenylcyclopentadienone (B147504) and the highly reactive intermediate, benzyne (B1209423). This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern experimental protocols for this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Historical Perspective

The history of this compound is intrinsically linked to the study of benzyne, a fleeting and highly reactive intermediate. The first isolation of this compound is credited to Georg Wittig and his colleagues.[1] They successfully trapped in situ generated benzyne with tetraphenylcyclopentadienone.[1] Their methods for generating benzyne involved the treatment of o-fluorobromobenzene with lithium amalgam or the decomposition of benzenediazonium-2-carboxylate.[1]

A significant advancement in the synthesis of this compound was later reported by E. Le Goff.[1] This method, which provided a higher yield of 68%, involved the thermal decomposition of diphenyliodonium-2-carboxylate (B74301) in the presence of tetraphenylcyclopentadienone.[1] The procedure was subsequently refined and published in Organic Syntheses, making it a widely recognized and reliable method for the preparation of this compound.[1]

Physicochemical Properties

This compound is a crystalline solid that is notable for existing in two distinct crystalline forms, which results in two different melting points.[2][3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₄ | [5][6] |

| Molecular Weight | 432.55 g/mol | [2][6] |

| Melting Point (Form 1) | 196-199 °C | [1] |

| Melting Point (Form 2) | 203-204 °C | [1] |

| Boiling Point | 486.1 °C at 760 mmHg | [4] |

| Density | 1.124 g/cm³ | [4] |

| Appearance | Colorless crystals | [7] |

Synthesis of this compound

The primary route to this compound is the Diels-Alder reaction between tetraphenylcyclopentadienone (diene) and benzyne (dienophile). The benzyne is generated in situ from a suitable precursor. The overall reaction proceeds with the elimination of carbon monoxide from the initial adduct.

Caption: Synthesis of this compound via Diels-Alder Reaction.

Experimental Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: From Anthranilic Acid and Isoamyl Nitrite

This method is frequently used in undergraduate organic chemistry laboratories due to its reliability and the commercial availability of the starting materials.

Materials:

-

Tetraphenylcyclopentadienone

-

Anthranilic acid

-

Isoamyl nitrite

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine tetraphenylcyclopentadienone and anthranilic acid in 1,2-dimethoxyethane.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of isoamyl nitrite in 1,2-dimethoxyethane to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing a mixture of methanol and water to precipitate the crude product.

-

Collect the crude this compound by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol (B145695) and benzene, to obtain purified colorless crystals.

Method 2: From Diphenyliodonium-2-carboxylate

This method, adapted from Organic Syntheses, provides a high yield of the desired product.[1]

Materials:

-

Diphenyliodonium-2-carboxylate

-

Tetraphenylcyclopentadienone

-

1,2,4-Trichlorobenzene

-

Ethanol

-

Benzene

Procedure:

-

In a high-boiling point solvent such as 1,2,4-trichlorobenzene, suspend diphenyliodonium-2-carboxylate and tetraphenylcyclopentadienone.

-

Heat the mixture to a vigorous reflux. The diphenyliodonium-2-carboxylate will decompose to generate benzyne, iodobenzene, and carbon dioxide.

-

Maintain the reflux for approximately 1 hour.

-

Cool the reaction mixture and add ethanol to precipitate the crude product.

-

Collect the crude product by vacuum filtration and wash with ethanol.

-

Purify the crude this compound by recrystallization from a 4:1 mixture of ethanol and benzene.

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the reported yields and key characterization data for this compound synthesized via different methods.

Table 1: Reaction Yields

| Benzyne Precursor | Diene | Solvent | Yield | Reference |

| Anthranilic Acid / Isoamyl Nitrite | Tetraphenylcyclopentadienone | 1,2-Dimethoxyethane | ~65% | [7] |

| Diphenyliodonium-2-carboxylate | Tetraphenylcyclopentadienone | 1,2,4-Trichlorobenzene | 68% | [1] |

| o-Fluorobromobenzene / Li(Hg) | Tetraphenylcyclopentadienone | - | 17% | [1] |

Table 2: Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.67-7.63 (m, 2H), 7.41-7.38 (m, 2H), 7.26-7.19 (m, 10H), 6.89-6.82 (m, 10H) |

| IR (KBr) | Major peaks characteristic of aromatic C-H and C=C stretching. |

| Mass Spec (GC-MS) | m/z 432 (M⁺) |

Conclusion

The synthesis of this compound remains a pivotal reaction in organic chemistry, offering a practical and illustrative example of the Diels-Alder reaction and the trapping of a reactive intermediate. The historical development of its synthesis, from the initial isolation by Wittig to the high-yield procedure by Le Goff, showcases the progression of synthetic methodology. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|751-38-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | C34H24 | CID 69783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 751-38-2 [sigmaaldrich.com]

- 7. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

A Technical Guide to the Solubility of 1,2,3,4-Tetraphenylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,3,4-Tetraphenylnaphthalene

This compound is a polycyclic aromatic hydrocarbon (PAH). It is a solid, crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 751-38-2 | [2][3][4] |

| Molecular Formula | C₃₄H₂₄ | [2][3] |

| Molecular Weight | 432.55 g/mol | [2] |

| Melting Point | 199-201 °C | [2][4][5][6] |

| Boiling Point | 486.1 °C at 760 mmHg | [2][5] |

| Density | 1.124 g/cm³ | [2] |

| Appearance | Crystalline powder | [1] |

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. However, based on its chemical structure as a large, nonpolar aromatic hydrocarbon, a qualitative solubility profile can be inferred.

General Principles of Solubility: The principle of "like dissolves like" is the primary determinant of solubility. As a nonpolar compound, this compound is expected to be more soluble in nonpolar solvents and less soluble in polar solvents.

Qualitative Solubility Data:

The table below summarizes the available qualitative information and provides an expected solubility trend based on solvent polarity.

| Solvent | Polarity | Expected Solubility | Reported Qualitative Data |

| Water | High | Very Low | Immiscible[1] |

| Ethanol | High | Low | No specific data found |

| 2-Propanol | Intermediate | Moderate | The crude product is somewhat soluble[7] |

| Acetone | Intermediate | Moderate | No specific data found |

| Dichloromethane | Intermediate | High | No specific data found |

| Chloroform | Intermediate | High | No specific data found |

| Diethyl Ether | Low | High | No specific data found |

| Toluene | Low | High | No specific data found |

| Hexane | Low | High | No specific data found |

| Carbon Tetrachloride | Low | High | No specific data found |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of solid aromatic hydrocarbons in organic solvents.

Materials and Apparatus

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade organic solvents.

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or shaker with temperature control

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Experimental Procedure (Isothermal Saturation Method)

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound and a detailed methodology for its quantitative determination. For researchers and professionals in drug development, obtaining precise solubility data is a critical step in formulation and delivery studies.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 751-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C34H24 | CID 69783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 751-38-2 [chemicalbook.com]

- 5. This compound | CAS#:751-38-2 | Chemsrc [chemsrc.com]

- 6. This compound | CAS 751-38-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. allisonrollins.wordpress.com [allisonrollins.wordpress.com]

An In-depth Technical Guide on the Electronic and Photophysical Properties of Tetraphenylnaphthalene

This technical guide provides a comprehensive overview of the electronic and photophysical properties of tetraphenylnaphthalene isomers, with a focus on 1,2,3,4-tetraphenylnaphthalene and 1,4,5,8-tetraphenylnaphthalene. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the synthesis, characterization, and photophysical behavior of these complex polycyclic aromatic hydrocarbons (PAHs).

Introduction

Tetraphenylnaphthalene and its derivatives are a class of organic molecules that have garnered interest due to their unique structural and photophysical characteristics. Their rigid, sterically hindered structures, arising from the multiple phenyl substituents on the naphthalene (B1677914) core, lead to distinct electronic properties and potential applications in materials science and as fluorescent probes. The arrangement of the phenyl groups around the naphthalene core significantly influences their electronic and photophysical behavior, making a comparative study of different isomers crucial for understanding their structure-property relationships.

Electronic and Photophysical Properties

The electronic and photophysical properties of tetraphenylnaphthalene isomers are dictated by their molecular structure. The extended π-conjugation and the spatial orientation of the phenyl rings affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn govern their absorption and emission characteristics.

1,4,5,8-Tetraphenylnaphthalene

Quantitative photophysical data for 1,4,5,8-tetraphenylnaphthalene in cyclohexane (B81311) has been reported and is summarized in the table below.

| Property | Value | Solvent | Citation |

| Absorption Maximum (λabs) | 335 nm | Cyclohexane | [1] |

| Emission Maximum (λem) | 434 nm | Cyclohexane | [1] |

| Stokes Shift | 99 nm | Cyclohexane | [1] |

| Fluorescence Quantum Yield (ΦF) | Data not available | - | |

| Fluorescence Lifetime (τF) | Data not available | - | |

| Molar Extinction Coefficient (ε) | Data not available | - |

This compound

| Property | Value/Observation | Solvent | Citation |

| Absorption Maximum (λabs) | Data not available | - | |

| Emission Maximum (λem) | Data not available | - | |

| Fluorescence Quantum Yield (ΦF) | Data not available | - | |

| Fluorescence Lifetime (τF) | Data not available | - | |

| Molar Extinction Coefficient (ε) | Data not available | - | |

| Triplet Excited State | The triplet excited-state of this compound is a primary intermediate in the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane (B92381) solution.[2][3] | Hexane | [2][3] |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

The synthesis of this compound is a classic example of a Diels-Alder reaction involving the in situ generation of benzyne.[4][5]

Materials:

-

Anthranilic acid

-

Isoamyl nitrite (B80452)

-

1,2-dimethoxyethane (glyme)

-

Methanol

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a reaction tube, dissolve tetraphenylcyclopentadienone in 1,2-dimethoxyethane.

-

Slowly add isoamyl nitrite to the solution and gently reflux the mixture.

-

In a separate vial, dissolve anthranilic acid in 1,2-dimethoxyethane.

-

Add the anthranilic acid solution dropwise to the refluxing mixture. The reaction progress is often indicated by a color change from brown to yellow.

-

After the addition is complete, continue to heat the solution for a few minutes.

-

Cool the reaction mixture to room temperature.

-

Add ethanol and a saturated sodium bicarbonate solution to the mixture and stir to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water followed by cold ethanol.

-

Recrystallize the crude product from a suitable solvent system, such as nitrobenzene/ethanol, to obtain pure this compound.

Photophysical Measurements

The following are general protocols for the key experiments used to characterize the photophysical properties of compounds like tetraphenylnaphthalene.

3.2.1. UV-Vis Absorption Spectroscopy UV-Vis absorption spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of the tetraphenylnaphthalene isomer are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) at a concentration that yields an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Measurement: The absorbance spectrum is recorded over a relevant wavelength range (typically 200-800 nm) against a solvent blank. The wavelength of maximum absorbance (λabs) is determined.

-

Molar Extinction Coefficient (ε): To determine ε, a series of solutions of known concentrations are prepared, and their absorbance at λabs is measured. According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration will yield a straight line with a slope equal to ε (where c is the concentration in mol/L and l is the path length of the cuvette in cm).

3.2.2. Fluorescence Spectroscopy Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Dilute solutions (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared in a spectroscopic grade solvent.

-

Measurement: The sample is excited at its absorption maximum (λabs), and the emission spectrum is scanned over a range of longer wavelengths. The wavelength of maximum emission (λem) is determined.

3.2.3. Fluorescence Quantum Yield (ΦF) Determination The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is a direct measurement technique.[6][7]

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.[8]

-

Procedure:

-

The emission spectrum of the excitation source is measured with the integrating sphere empty (or containing a solvent blank).

-

The sample solution is placed in the integrating sphere, and the spectrum is measured again. This measurement includes the scattered excitation light and the sample's fluorescence emission.

-

The number of absorbed photons is calculated from the decrease in the integrated intensity of the excitation light.

-

The number of emitted photons is calculated from the integrated intensity of the fluorescence spectrum.

-

The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

-

3.2.4. Fluorescence Lifetime (τF) Measurement Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9][10][11][12][13]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The arrival times of individual fluorescence photons are measured relative to the excitation pulses.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

-

Photophysical Processes

The absorption of a photon promotes a molecule from its ground electronic state (S0) to an excited singlet state (S1, S2, etc.). The molecule then relaxes back to the ground state through a series of radiative and non-radiative processes, which can be visualized using a Jablonski diagram.

-

Absorption: A molecule absorbs a photon and is promoted to a higher electronic state (e.g., S₀ → S₁).

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy and can transition to a lower electronic state of the same multiplicity without emitting light.

-

Fluorescence: The molecule returns from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon.

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁).

-

Phosphorescence: A radiative transition from an excited triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden and therefore typically occurs on a much longer timescale than fluorescence.

Conclusion

This technical guide has summarized the available electronic and photophysical properties of this compound and 1,4,5,8-tetraphenylnaphthalene. While some data exists for the 1,4,5,8-isomer, there is a notable lack of quantitative photophysical information for the 1,2,3,4-isomer in the public domain. The provided experimental protocols offer a foundation for the synthesis and detailed characterization of these molecules. Further research is warranted to fully elucidate the photophysical properties of various tetraphenylnaphthalene isomers and their derivatives to unlock their full potential in materials science and other applications.

References

- 1. Quantum Yield [1,4,5,8-Tetraphenyl Naphthalene] | AAT Bioquest [aatbio.com]

- 2. This compound | 751-38-2 [chemicalbook.com]

- 3. 1,2,3,4-四苯基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ipl.org [ipl.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 7. jascoinc.com [jascoinc.com]

- 8. edinst.com [edinst.com]

- 9. horiba.com [horiba.com]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 11. photon-force.com [photon-force.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. becker-hickl.com [becker-hickl.com]

Methodological & Application

detailed experimental procedure for 1,2,3,4-tetraphenylnaphthalene synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 1,2,3,4-tetraphenylnaphthalene. The synthesis involves an initial aldol (B89426) condensation to form tetraphenylcyclopentadienone (B147504), followed by a Diels-Alder reaction with in situ generated benzyne (B1209423).

Step 1: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

This procedure outlines the base-catalyzed double aldol condensation of benzil (B1666583) and 1,3-diphenylacetone (B89425) (dibenzyl ketone) to yield tetraphenylcyclopentadienone.[1]

Experimental Protocol

-

Reaction Setup: In a 500-mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot 95% ethanol (B145695).[2] Equip the flask with a reflux condenser and a magnetic stir bar.

-

Base Addition: Heat the solution to near boiling. Slowly add a solution of 3 g of potassium hydroxide (B78521) in 15 mL of 95% ethanol through the condenser.[2] The mixture will immediately turn a deep purple color.[3]

-

Reflux: Once the initial frothing has subsided, heat the mixture to a gentle boil and maintain reflux for 15 minutes with continuous stirring.[2][3]

-

Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization of the dark purple product.[3]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Hirsch funnel.[3] Wash the crystals with two small portions of ice-cold 95% ethanol to remove impurities.[1] The product can be further purified by recrystallization from a mixture of ethanol and benzene.[2]

-

Drying: Dry the purified tetraphenylcyclopentadienone to a constant weight. The expected melting point of the purified product is 219-220°C.[2]

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Benzil | 210.23 | 21 | 0.1 |

| 1,3-Diphenylacetone | 210.27 | 21 | 0.1 |

| Potassium Hydroxide | 56.11 | 3 | 0.053 |

| Tetraphenylcyclopentadienone | 384.48 | - | - |

Experimental Workflow for Tetraphenylcyclopentadienone Synthesis

Caption: Workflow for the synthesis of tetraphenylcyclopentadienone.

Step 2: Synthesis of this compound via Diels-Alder Reaction

This procedure details the [4+2] cycloaddition (Diels-Alder reaction) between tetraphenylcyclopentadienone (the diene) and benzyne (the dienophile).[4] Benzyne is a highly reactive intermediate and is generated in situ from anthranilic acid and isopentyl nitrite (B80452).[5][6]

Experimental Protocol

-

Reaction Setup: In a 5-mL conical vial, combine 0.120 g (0.311 mmol) of tetraphenylcyclopentadienone, 0.048 g (0.352 mmol) of anthranilic acid, and 1.2 mL of 1,2-dimethoxyethane.[5] Add a spin vane and attach a water-jacketed condenser.

-

Benzyne Precursor Preparation: In a separate small, capped vial, dissolve 0.06 mL (0.045 mmol) of isopentyl nitrite in 0.5 mL of 1,2-dimethoxyethane.[5]

-

Reaction: Heat the mixture in the 5-mL conical vial to 140°C in an aluminum block or sand bath until it begins to boil.[5]

-

Addition of Nitrite: Once the mixture is boiling, add the isopentyl nitrite solution dropwise through the top of the condenser using a Pasteur pipette over a period of a few minutes.[5]

-

Reflux: Continue to heat the reaction mixture at a gentle boil for an additional 25-30 minutes.[5]

-

Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a small beaker containing a solution of approximately 5 mL of water and 2 mL of methanol.[6] Stir the mixture with a glass rod to break up any solids.

-

Purification: Collect the crude product by vacuum filtration. Recrystallize the crude this compound from boiling isopropyl alcohol.[5] Cool the solution first to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow them to dry.[5] The expected melting point is approximately 199-202°C.[7]

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles |

| Tetraphenylcyclopentadienone | 384.48 | 0.120 g | 0.311 mmol |

| Anthranilic Acid | 137.14 | 0.048 g | 0.352 mmol |

| Isopentyl Nitrite | 117.15 | 0.06 mL | 0.045 mmol |

| This compound | 432.57 | - | - |

Experimental Workflow for this compound Synthesis

Caption: Workflow for the Diels-Alder synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames.[1]

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

-

1,2-Dimethoxyethane is a flammable liquid and may cause irritation.

-

Isopentyl nitrite is flammable and an irritant.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]

- 6. scribd.com [scribd.com]

- 7. allisonrollins.wordpress.com [allisonrollins.wordpress.com]

Application Notes and Protocols for the Preparation of Benzyne from Anthranilic Acid and its In Situ Trapping in a Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the generation of the highly reactive intermediate, benzyne (B1209423), from anthranilic acid. The process involves the diazotization of anthranilic acid to form benzenediazonium-2-carboxylate, which then thermally decomposes to benzyne, carbon dioxide, and nitrogen gas. Due to its high reactivity, benzyne is generated in situ and immediately trapped by a diene in a Diels-Alder reaction to form a stable cycloadduct. This method is a cornerstone of synthetic chemistry for accessing a variety of complex polycyclic aromatic compounds.

Core Concepts